

# mass spectrometry of 3,4,5- Trimethoxybenzaldehyde oxime

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## Compound of Interest

**Compound Name:** 3,4,5-Trimethoxybenzaldehyde  
oxime

**Cat. No.:** B3428214

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An In-Depth Technical Guide to the Mass Spectrometry of **3,4,5-Trimethoxybenzaldehyde Oxime**

## Introduction

**3,4,5-Trimethoxybenzaldehyde oxime** ( $C_{10}H_{13}NO_4$ , Molar Mass: 211.21 g/mol) is a significant chemical intermediate in organic synthesis and pharmaceutical development.<sup>[1][2]</sup> It serves as a precursor in the synthesis of various biologically active molecules, including the antibacterial drug Trimethoprim.<sup>[1]</sup> The oxime functionality offers versatile reactivity, making it a valuable building block for creating complex molecular architectures.<sup>[2]</sup>

Accurate characterization of this compound and its derivatives is critical for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing precise molecular weight information and invaluable structural details through fragmentation analysis. This guide offers a detailed exploration of the mass spectrometric behavior of **3,4,5-Trimethoxybenzaldehyde oxime**, focusing on ionization techniques, fragmentation pathways, and practical experimental protocols for researchers and drug development professionals.

## Instrumentation and Ionization: A Foundational Choice

The selection of an ionization method is the most critical initial step in mass spectrometry, as it dictates the nature of the resulting mass spectrum. The primary choice lies between "hard" ionization techniques, which induce extensive fragmentation, and "soft" techniques, which typically preserve the molecular ion.

- Electron Ionization (EI): A hard ionization technique that provides rich structural information through reproducible fragmentation patterns. It is the gold standard for gas chromatography-mass spectrometry (GC-MS) and is ideal for creating searchable library spectra.
- Electrospray Ionization (ESI): A soft ionization technique commonly used with liquid chromatography-mass spectrometry (LC-MS). It imparts minimal energy, primarily yielding the protonated molecule  $[M+H]^+$ , which is useful for confirming molecular weight, especially in complex mixtures.

The causality behind this choice is fundamental: for structural elucidation of a pure compound, EI is superior due to its detailed fragmentation fingerprint. For analyzing the compound in a complex biological matrix or for high-throughput screening, the soft ionization of ESI coupled with LC is often preferred.

## Electron Ionization (EI) Mass Spectrum Analysis

Under standard 70 eV electron ionization conditions, **3,4,5-Trimethoxybenzaldehyde oxime** undergoes a series of predictable and informative fragmentation reactions. The 70 eV standard is crucial for reproducibility and allows for comparison with established mass spectral libraries like NIST.<sup>[3]</sup> The resulting spectrum is a fingerprint of the molecule's structure.

### The Molecular Ion Peak

The molecular ion  $[M]^{+\bullet}$  is observed at a mass-to-charge ratio (m/z) of 211.<sup>[4]</sup> Its presence confirms the molecular weight of the compound. The stability of the aromatic ring system allows for the detection of a reasonably intense molecular ion peak, which is not always the case for all organic molecules under EI conditions.<sup>[5][6]</sup>

### Primary Fragmentation Pathways

The initial fragmentation events from the molecular ion provide the most diagnostic information. The electron-donating methoxy groups and the oxime functionality dictate the primary cleavage

points.

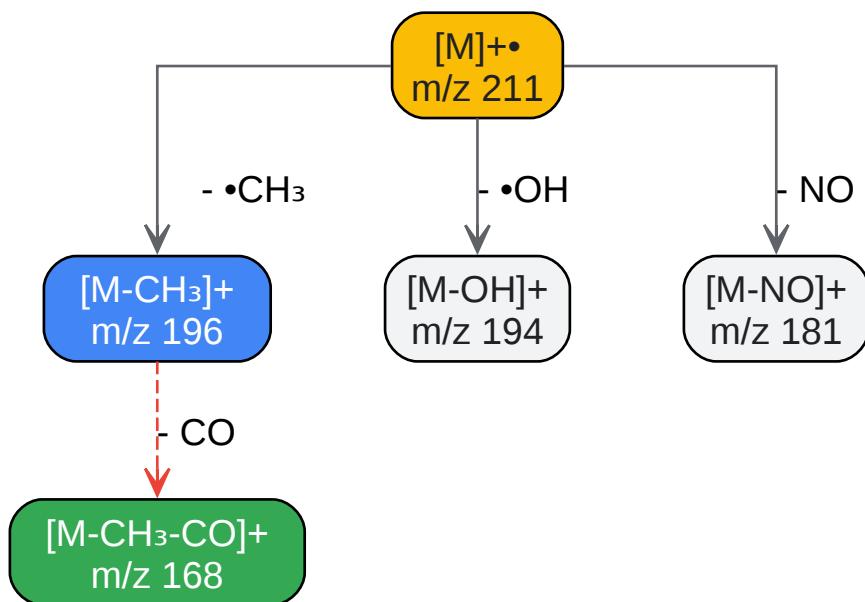
- Loss of a Methyl Radical ( $\bullet\text{CH}_3$ ): The most prominent initial fragmentation is the loss of a methyl radical from one of the methoxy groups, resulting in a highly stable ion at m/z 196. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.<sup>[4]</sup> The resulting cation is stabilized by resonance.
- Loss of a Hydroxyl Radical ( $\bullet\text{OH}$ ): Cleavage of the N-O bond in the oxime group leads to the expulsion of a hydroxyl radical, yielding an ion at m/z 194. This is a common pathway for oximes.
- Loss of Nitric Oxide (NO): A rearrangement followed by the elimination of a stable neutral molecule, nitric oxide, can occur, producing a fragment at m/z 181.
- Loss of a Methoxy Radical ( $\bullet\text{OCH}_3$ ): Cleavage of a C-O bond of a methoxy group results in an ion at m/z 180.

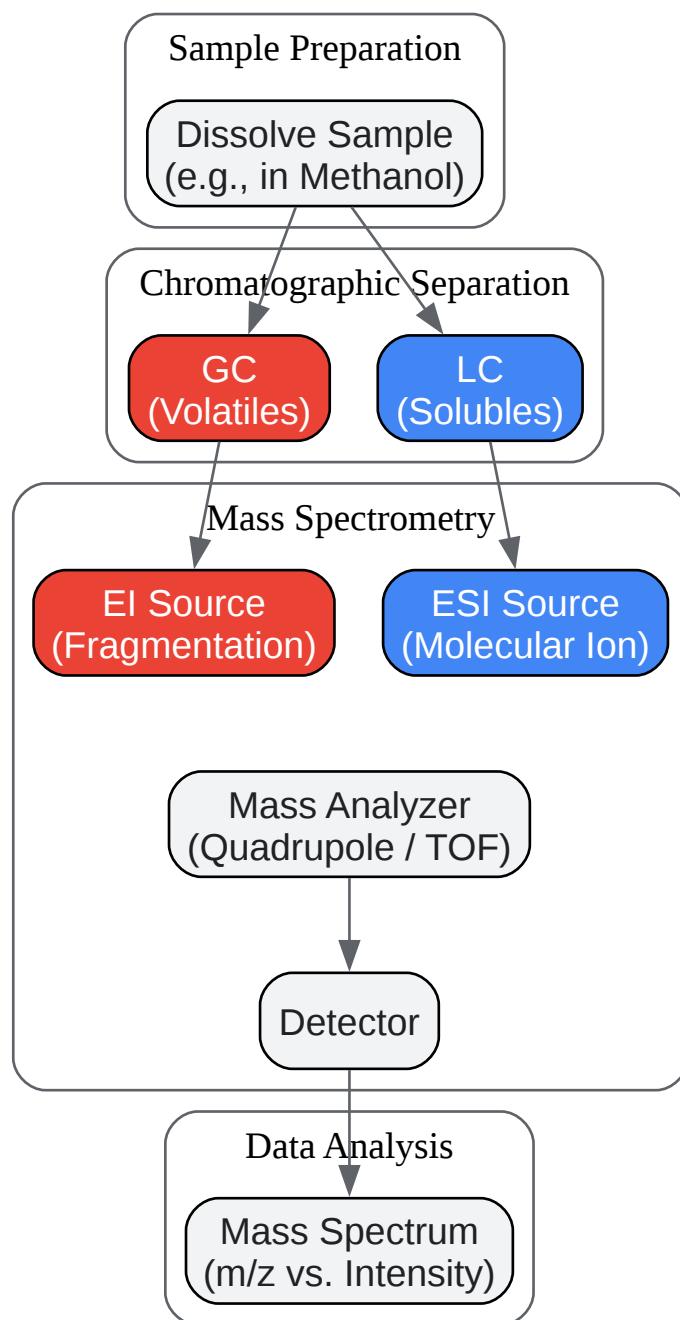
## Secondary Fragmentation and Key Diagnostic Ions

Further fragmentation of the primary ions provides deeper structural confirmation. The most significant secondary fragmentation originates from the abundant m/z 196 ion.

- Sequential Loss of Carbon Monoxide (CO): The ion at m/z 196 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for aromatic carbonyl-containing species, to produce a significant ion at m/z 168.<sup>[4]</sup> This two-step pathway ( $[\text{M}]^+\bullet \rightarrow [\text{M}-\text{CH}_3]^+ \rightarrow [\text{M}-\text{CH}_3-\text{CO}]^+$ ) is highly characteristic and helps confirm the relationship between these key fragments.

The proposed fragmentation cascade under EI is visualized below.





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